molecular formula C37H50O20 B150279 Jionoside B1 CAS No. 120406-37-3

Jionoside B1

Cat. No.: B150279
CAS No.: 120406-37-3
M. Wt: 814.8 g/mol
InChI Key: FXFHFOSEURHWMO-AQHLZYGVSA-N
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Description

Jionoside B1 is a phenylpropanoid glycoside isolated from the herb Eriophyton wallichii. It is known for its various biological activities, including immunosuppressive and hepatoprotective effects. The compound has a molecular formula of C37H50O20 and a molecular weight of 814.78 g/mol .

Mechanism of Action

Target of Action

Jionoside B1, a phenylpropanoid isolated from herbs of Eriophyton wallichii , primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism.

Mode of Action

This compound exhibits an obvious inhibition against α-glucosidase . By inhibiting this enzyme, this compound can potentially slow down the breakdown of carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream.

Result of Action

This compound has been found to exhibit hepato-protective activity in H2O2 induced liver injury experiments . This suggests that it may have a protective effect on the liver. Additionally, this compound has been reported to have immunosuppressive activity , indicating potential effects on the immune system.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Jionoside B1 interacts with various enzymes and proteins. One of the key interactions is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This compound exhibits obvious inhibition against this enzyme , which suggests that it may play a role in regulating glucose metabolism and could potentially be beneficial in conditions like diabetes.

Cellular Effects

This compound has been shown to have protective effects on cells, particularly hepatocytes, the primary cell type in the liver . It protects these cells from damage caused by oxidative stress, such as that induced by H2O2 . This suggests that this compound may influence cell signaling pathways related to oxidative stress responses, and could potentially impact gene expression and cellular metabolism in a way that promotes cell survival under conditions of oxidative stress.

Molecular Mechanism

Its inhibitory effect on aldose reductase suggests that it may bind to this enzyme and inhibit its activity This could lead to changes in glucose metabolism at the molecular level, including alterations in the levels of certain metabolites

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism due to its interaction with aldose reductase It may interact with other enzymes or cofactors in this pathway, and could potentially affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jionoside B1 involves the extraction from the roots of Rehmannia glutinosa. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Jionoside B1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Jionoside B1 has several scientific research applications:

Comparison with Similar Compounds

  • Jionoside A1
  • Jionoside A2
  • Jionoside B2
  • Echinacoside
  • Acetoside
  • Isoacetoside

Comparison: Jionoside B1 is unique due to its specific glycosidic structure and the presence of phenylpropanoid moieties. Compared to similar compounds like Jionoside A1 and Jionoside A2, this compound exhibits stronger immunosuppressive and hepatoprotective activities .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFHFOSEURHWMO-AQHLZYGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415192
Record name Jionoside B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120406-37-3
Record name Jionoside B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120406-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jionoside B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential hepatoprotective properties of Jionoside B1?

A1: Research suggests that this compound, extracted from Rehmannia glutinosa, exhibits hepatoprotective activity. In a study using a hepatocyte membrane chromatography model, this compound demonstrated binding affinity to hepatocytes. Further investigation revealed its ability to protect liver cells from damage induced by hydrogen peroxide (H2O2). [] This suggests a potential role for this compound in mitigating chemically-induced liver injury.

Q2: Does this compound show any inhibitory activity against enzymes?

A2: Yes, this compound has shown significant inhibitory activity against α-glucosidase. [] This enzyme plays a crucial role in carbohydrate digestion and blood sugar regulation. The study reported an IC50 value ranging from 261.4 to 408.7 μM for this compound, indicating its potential as a lead compound for developing new antidiabetic agents.

Q3: What other compounds are often found alongside this compound in Rehmannia glutinosa?

A3: Rehmannia glutinosa is a rich source of various bioactive compounds. This compound is frequently isolated alongside other notable compounds such as acteoside, jionoside A1, 6-O-(E)-caffeoylajugol, 6-O-(E)-feruloylajugol, and several other iridoid glycosides and phenylpropanoids. [, ] These compounds often exhibit synergistic effects, contributing to the overall pharmacological properties of Rehmannia glutinosa extracts.

Q4: How is this compound typically isolated and purified from Rehmannia glutinosa?

A4: Researchers utilize various chromatographic techniques to isolate and purify this compound from Rehmannia glutinosa. Common methods include Diaion HP-20, Toyopearl HW-40, Sephadex LH-20, MCI Gel CHP-20, and silica gel column chromatography. [] These techniques effectively separate this compound from other constituents based on its chemical properties, ensuring its purity for further research and analysis.

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